4-Cyano-2,6-dimethylquinoline
Description
4-Cyano-2,6-dimethylquinoline is a quinoline derivative featuring a cyano (-CN) group at position 4 and methyl (-CH₃) groups at positions 2 and 4.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,6-dimethylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-3-4-12-11(5-8)10(7-13)6-9(2)14-12/h3-6H,1-2H3 |
InChI Key |
RNWZWQUKKRFBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Substituents (Position) | Functional Group Properties |
|---|---|---|
| 4-Cyano-2,6-dimethylquinoline | 4-CN, 2-CH₃, 6-CH₃ | Strongly electron-withdrawing, polar |
| 4-Chloro-2,6-dimethylquinoline | 4-Cl, 2-CH₃, 6-CH₃ | Moderately electron-withdrawing, halogen |
| 2,6-Dimethylquinoline-4-carboxylic acid | 4-COOH, 2-CH₃, 6-CH₃ | Acidic, hydrogen-bonding, hydrophilic |
Key Observations :
- The cyano group in this compound enhances electrophilicity at the 4-position compared to the chloro analog, making it more reactive in nucleophilic substitutions .
4-Chloro-2,6-dimethylquinoline
- Synthesized via chlorination of 4-hydroxy-2,6-dimethylquinoline using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) .
- Boiling point and purity Available as a 97% pure solid (CAS 6270-08-2) in 1g, 100mg, and 250mg quantities .
2,6-Dimethylquinoline-4-carboxylic Acid
- Likely derived from hydrolysis of the corresponding nitrile (4-cyano analog) under acidic or basic conditions.
This compound (Inferred Pathway)
- Potential route: Substitution of the chloro group in 4-Chloro-2,6-dimethylquinoline using cyanide sources (e.g., KCN or CuCN) under controlled conditions.
Physical and Chemical Properties
Notes:
- The chloro derivative’s commercial availability suggests stability under standard storage conditions, whereas the carboxylic acid’s discontinuation may reflect challenges in synthesis or demand .
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